molecular formula C24H22BrN3O2S B7730680 MFCD02979273

MFCD02979273

Cat. No.: B7730680
M. Wt: 496.4 g/mol
InChI Key: UGCHCVMLBCPOJA-XMHGGMMESA-N
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Description

MFCD02979273 is a chemical compound with unique properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979273 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. Detailed information on the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include optimization of reaction conditions, use of catalysts, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02979273 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

MFCD02979273 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD02979273 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies on the molecular targets and pathways involved provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MFCD02979273 include those with analogous structures or functional groups. Examples of similar compounds can be found in chemical databases and literature.

Uniqueness

This compound is unique due to its specific chemical structure, reactivity, and applications. Its distinct properties make it valuable for various scientific and industrial purposes, setting it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant importance in chemistry, biology, medicine, and industry

Properties

IUPAC Name

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-butoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O2S/c1-2-3-12-30-22-7-5-4-6-18(22)14-19(15-26)23(29)28-24-27-16-21(31-24)13-17-8-10-20(25)11-9-17/h4-11,14,16H,2-3,12-13H2,1H3,(H,27,28,29)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCHCVMLBCPOJA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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